molecular formula C25H23N3O3 B2843901 2-amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide CAS No. 904266-34-8

2-amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2843901
CAS No.: 904266-34-8
M. Wt: 413.477
InChI Key: AYHUVRZKIMJIAA-UHFFFAOYSA-N
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Description

2-amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C25H23N3O3 and its molecular weight is 413.477. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-15-12-16(2)14-18(13-15)27-25(30)21-20-6-4-5-11-28(20)23(22(21)26)24(29)17-7-9-19(31-3)10-8-17/h4-14H,26H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHUVRZKIMJIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What are the common synthetic routes for 2-amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:

Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert atmospheres (e.g., N₂ or Ar) .

Functionalization :

  • Amino Group Introduction : Nucleophilic substitution with amines, using coupling agents like EDCI or DCC .
  • Benzoylation : Electrophilic substitution with 4-methoxybenzoyl chloride in acidic/basic media .

Purification : Recrystallization or chromatography (silica gel, hexane/ethyl acetate gradients) .
Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are adjusted via Design of Experiments (DoE) to maximize yield and purity .

Basic: What spectroscopic and computational methods are used to characterize this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic methoxy groups at δ 3.8–4.0 ppm) and carbonyl carbons (δ ~185–190 ppm) .
  • FT-IR : Confirms amide (C=O stretch ~1650–1700 cm⁻¹) and amino (N-H bend ~1550–1600 cm⁻¹) groups .
  • Mass Spectrometry (ESI/MS) : Validates molecular weight (e.g., [M+H]+ for C₂₄H₂₁N₃O₃: ~400 m/z) .
  • Computational Tools : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Assay Variability : Differences in cell lines, solvent systems (DMSO vs. aqueous), or incubation times .
  • Structural Ambiguity : Impurities from incomplete purification or stereoisomerism .
    Resolution Strategies :

Orthogonal Assays : Validate hits using alternative methods (e.g., fluorescence-based vs. colorimetric assays) .

Analogue Synthesis : Test structurally related derivatives (e.g., replacing 4-methoxybenzoyl with 4-chlorobenzoyl) to isolate active pharmacophores .

Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to rule out false positives from cytotoxicity .

Advanced: What computational approaches enable predictive design of derivatives with enhanced target binding?

Methodological Answer:

  • Molecular Docking : Simulate binding to targets (e.g., kinase enzymes) using AutoDock Vina or Schrödinger Suite to prioritize derivatives with favorable ΔG values .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzoyl) with activity using partial least squares regression .
  • Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) identify transition states and optimize reaction pathways for novel derivatives .

Advanced: How can researchers optimize reaction scalability while minimizing byproduct formation?

Methodological Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • In Situ Monitoring : FT-IR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .

Basic: What are the key challenges in functionalizing the indolizine core, and how are they addressed?

Methodological Answer:

  • Steric Hindrance : Bulky 3,5-dimethylphenyl groups impede electrophilic substitution. Mitigated by using Lewis acids (e.g., AlCl₃) to activate reaction sites .
  • Oxidative Degradation : The amino group is prone to oxidation. Controlled atmospheres (N₂) and antioxidants (BHT) stabilize intermediates .

Advanced: How do structural modifications (e.g., substituent variations) affect physicochemical properties?

Methodological Answer:

  • LogP : Introducing hydrophobic groups (e.g., 4-methylbenzoyl) increases lipophilicity, measured via HPLC retention times .
  • Solubility : Methoxy groups enhance aqueous solubility (e.g., ~2.5 mg/mL in PBS) compared to chloro derivatives .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows melting points correlate with crystallinity (e.g., 220–240°C for pure compounds) .

Advanced: What strategies validate the mechanism of action in biological studies?

Methodological Answer:

  • Target Engagement Assays : Surface Plasmon Resonance (SPR) or ITC quantify binding affinity to putative targets .
  • CRISPR Knockout : Delete suspected targets in cell lines to confirm loss of compound efficacy .
  • Metabolic Profiling : LC-MS identifies metabolites to rule off-target effects .

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